N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
Description
This compound features a sulfamoylphenyl group linked via an ethyl chain to an acetamide backbone, which is further substituted with a 1,2-oxazole ring bearing a thiophen-2-yl group.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c18-26(22,23)14-5-3-12(4-6-14)7-8-19-17(21)11-13-10-15(24-20-13)16-2-1-9-25-16/h1-6,9-10H,7-8,11H2,(H,19,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBQTPDNURVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
a. Sulfamoylphenyl Acetamide Derivatives
- N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (5UN) :
- Derivatives from Acta Poloniae Pharm. (2015): Examples include 2-(benzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (melting point: 144.2°C) and analogs with pyrazolyl, thiadiazolyl, or quinolinyl substituents . The target compound’s 1,2-oxazole-thiophene system may offer improved π-π stacking or metabolic stability over benzothiazole-based derivatives.
b. Heterocyclic Modifications
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Incorporates a cyano group on the thiophene, enhancing electron-withdrawing properties. Synthesized via a two-step process involving acetyl chloride activation . Contrast: The cyano group may increase reactivity but reduce bioavailability compared to the target compound’s sulfamoyl group.
- Triazole- and Thiadiazole-Containing Analogs: Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3) and thiadiazole derivatives exhibit rigid triazole/thiadiazole cores.
Physicochemical Properties
*Calculated based on formula C₁₆H₁₅N₃O₄S₂.
Key Observations :
- The target compound’s higher molecular weight and heterocyclic diversity may improve target engagement but reduce solubility compared to simpler analogs.
- Melting points for sulfamoylphenyl acetamides range widely (128–238°C), suggesting substituents significantly influence crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
